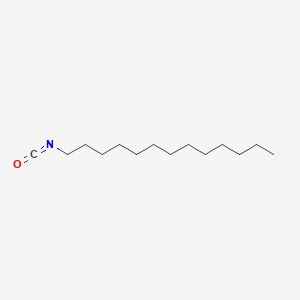

Tridecyl isocyanate

Description

Structure

3D Structure

Properties

CAS No. |

39843-07-7 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

1-isocyanatotridecane |

InChI |

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16/h2-13H2,1H3 |

InChI Key |

BAZBBHGFCBVAQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCN=C=O |

Origin of Product |

United States |

Fundamental Principles of Isocyanate Reactivity in Organic Systems

The isocyanate group is an electrophilic species, meaning it is highly reactive toward nucleophiles—substances that are electron-rich. workplacescientifics.comwikipedia.org This reactivity is centered on the carbon atom of the -N=C=O group, which is susceptible to attack by molecules containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgcrowdchem.net

The reaction of an isocyanate with an alcohol results in the formation of a urethane (B1682113) linkage, a cornerstone of polyurethane chemistry. wikipedia.org Similarly, the reaction with an amine yields a urea (B33335) group. wikipedia.org When an isocyanate encounters water, it undergoes a reaction to form an unstable carbamic acid, which then decomposes to produce a primary amine and carbon dioxide gas. wikipedia.org This latter reaction is instrumental in the creation of polyurethane foams, where the liberated CO2 acts as a blowing agent. workplacescientifics.comwikipedia.org

The general order of reactivity of the isocyanate group with various functional groups is typically as follows: aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > tertiary alcohols > phenols. Factors such as the steric hindrance around the isocyanate group and the electronic effects of the substituent (the 'R' group) can influence the rate of these reactions. mdpi.com For instance, aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring. mdpi.com

Significance of Long Chain Aliphatic Isocyanates in Polymer Science and Advanced Materials Research

Long-chain aliphatic isocyanates, such as tridecyl isocyanate, play a crucial role in the development of specialized polymers and advanced materials. The long alkyl chain imparts several desirable properties to the resulting materials, including:

Flexibility and Hydrophobicity: The hydrocarbon chain introduces flexibility and water-repellent characteristics into the polymer structure. This is particularly advantageous in the formulation of coatings, adhesives, sealants, and elastomers (CASE) where durability and resistance to environmental factors are paramount.

Improved Thermal Stability: Polymers synthesized with long-chain isocyanates can exhibit enhanced thermal stability compared to their short-chain counterparts.

Tailorable Properties: The ability to vary the length of the alkyl chain in aliphatic isocyanates allows for the precise tuning of polymer properties. osti.gov For example, in thermoplastic polyurethanes (TPUs), shorter chain diisocyanates tend to yield higher tensile strength, while longer chains can be used to modify elasticity and other mechanical characteristics. osti.govosti.gov

The use of aliphatic isocyanates, in general, provides excellent resistance to ultraviolet (UV) light and weathering, making them suitable for outdoor applications. osti.gov This contrasts with aromatic isocyanates, which can be prone to yellowing upon exposure to sunlight.

Research Landscape and Emerging Trends in Tridecyl Isocyanate Studies

Conventional Synthetic Routes to Isocyanates

The synthesis of isocyanates has historically been dominated by methods involving the highly toxic chemical, phosgene (B1210022). However, significant research has been directed towards developing safer, phosgene-free alternatives.

Phosgenation-Based Approaches

The most established industrial method for producing isocyanates is through the reaction of a primary amine with phosgene (COCl₂). ukessays.comrsc.org For the synthesis of tridecyl isocyanate, the corresponding primary amine, tridecylamine, would be the starting material. scribd.comindustrialchemistry.org The reaction is typically carried out in an inert solvent. nih.gov

The process involves two main steps:

Carbamoyl Chloride Formation: The primary amine reacts with phosgene, usually at low temperatures, to form an N-alkylcarbamoyl chloride intermediate.

Dehydrochlorination: The intermediate is then heated to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate product. unimi.it

While effective and high-yielding, the extreme toxicity of phosgene and the generation of corrosive HCl gas are significant drawbacks, prompting the search for greener synthetic routes. rsc.orgdigitellinc.comresearchgate.net

Non-Phosgene Synthesis Alternatives

In response to the hazards of phosgenation, several non-phosgene routes have been developed. These methods are considered more environmentally benign and safer for industrial-scale production. rsc.orgresearchgate.net

One prominent alternative is the thermal decomposition of carbamates . researchgate.netgoogle.com This two-step process involves first synthesizing an N-substituted carbamate, which is then heated (a process known as thermolysis or cracking) to yield the isocyanate and an alcohol. researchgate.netgoogle.com

Another phosgene-free approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate . google.comgoogle.com The reaction product is subsequently thermolyzed to produce the corresponding organic isocyanate in high yield. google.com This method benefits from the potential to recycle byproducts to generate additional starting materials. google.com

A further green chemistry approach is the synthesis from amines and carbon dioxide. This involves the dehydration of carbamic acid intermediates, which can be formed from the reaction of amines and CO₂. scholaris.ca

| Feature | Phosgenation Route | Non-Phosgene Routes (General) |

| Primary Reagent | Phosgene (COCl₂) | Carbamates, Formamides, CO₂, etc. |

| Starting Material | Primary Amine | Amines, Alcohols, Carboxylic Acids |

| Byproducts | Hydrogen Chloride (HCl) | Alcohols, Water |

| Key Advantage | Well-established, high yield | Avoids highly toxic phosgene, greener |

| Key Disadvantage | Use of extremely toxic phosgene, corrosive byproduct | Can require higher temperatures or multiple steps |

Rearrangement Reactions for Isocyanate Formation

A significant class of reactions for synthesizing isocyanates involves molecular rearrangements where a nitrogen-containing functional group is transformed. These reactions are fundamental in organic synthesis and provide reliable pathways to isocyanates.

Curtius Rearrangement and its Application in Long-Chain Isocyanate Synthesis

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govillinoisstate.edu The reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate, which rearranges to form the isocyanate with the loss of nitrogen gas. illinoisstate.eduorganic-chemistry.orgnih.gov This method is particularly suitable for synthesizing long-chain alkyl isocyanates, including tridecyl isocyanate, from corresponding long-chain carboxylic acids (e.g., tetradecanoic acid). researchgate.netgoogle.com

The general sequence is as follows:

Acyl Azide Formation: A carboxylic acid is converted into an acyl azide. This is often achieved by first converting the acid to an acyl chloride, which then reacts with an azide salt like sodium azide. illinoisstate.edu Alternatively, reagents like diphenyl phosphorazidate (DPPA) can be used to convert the carboxylic acid directly to the acyl azide. nih.gov

Thermal Rearrangement: The acyl azide is heated, causing it to lose a molecule of dinitrogen (N₂) and rearrange to form the isocyanate. nih.gov

The Curtius rearrangement is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govnih.gov Research has shown its direct application in synthesizing long-chain isocyanates; for instance, the reaction of a malonic acid half ester with a long undecyl side chain using DPPA yielded the corresponding isocyanate. tcichemicals.com

Schmidt and Lossen Rearrangements

The Schmidt and Lossen rearrangements are two other important name reactions that produce isocyanates from different starting materials. numberanalytics.com

The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. numberanalytics.comwikipedia.org The reaction proceeds via an acyl azide intermediate, which rearranges to a protonated isocyanate, ultimately leading to an amine after hydrolysis. wikipedia.orgorganic-chemistry.org It is mechanistically related to the Curtius rearrangement, but the acyl azide is generated in situ from the carboxylic acid and hydrazoic acid. organic-chemistry.orgwikipedia.org

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives (such as O-acyl or O-sulfonyl esters) into an isocyanate. wikipedia.orgnumberanalytics.comunacademy.com The reaction is typically mediated by heat or base. researchgate.net An activated hydroxamic acid derivative rearranges, releasing a carboxylate anion to produce the isocyanate intermediate. wikipedia.orgresearchgate.net This method can also be applied to produce alkyl isocyanates from fatty acids after their conversion to the corresponding hydroxamic acids. google.com

| Reaction | Starting Material | Key Reagent(s) | Intermediate |

| Curtius | Carboxylic Acid / Acyl Halide | Sodium Azide, DPPA | Acyl Azide |

| Schmidt | Carboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid | Acyl Azide (in situ) |

| Lossen | Hydroxamic Acid Derivative | Base or Heat | Activated Hydroxamate |

Reductive Carbonylation Strategies for Aryl Isocyanates

Reductive carbonylation represents a significant phosgene-free strategy, primarily for the synthesis of aryl isocyanates . numberanalytics.com This process involves the reaction of aromatic nitro compounds with carbon monoxide (CO) in the presence of a catalyst. unimi.itgoogle.comgoogle.com This one-step method is highly attractive from an industrial standpoint as it starts from readily available nitroarenes and avoids the need to first reduce them to amines. ukessays.comgoogle.com

The reaction is typically performed in the presence of an alcohol to produce an N-aryl carbamate, which can then be thermally converted to the aryl isocyanate. google.com Various transition metal complexes, often based on palladium or ruthenium, are employed as catalysts to facilitate the transformation. ukessays.comunimi.it While this is a powerful method for producing industrially important chemicals like toluene (B28343) diisocyanate (TDI), it is generally applied to aromatic systems and is not the standard route for producing long-chain aliphatic isocyanates like tridecyl isocyanate. ukessays.comgoogle.com

Polymerization and Copolymerization of Tridecyl Isocyanate in Advanced Materials

Living Polymerization Techniques for Poly(alkyl isocyanate)s

Living polymerization methods are paramount for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions (low dispersity). For poly(alkyl isocyanate)s, these techniques are crucial for producing materials with predictable properties, such as their characteristic helical conformations.

Anionic polymerization of isocyanates is a powerful method for creating well-defined polymers. However, it has historically been challenged by a trimerization side reaction that forms isocyanurates, hindering the formation of high molecular weight polymers. researchgate.net Modern living anionic polymerization techniques have overcome this limitation through the use of specific initiators and additives that stabilize the propagating chain end. researchgate.net

The mechanism proceeds via the nucleophilic attack of an initiator on the carbonyl carbon of the isocyanate monomer. The propagation step involves the insertion of subsequent monomer units at the active chain end, which is an amidate anion. To prevent the "back-biting" reaction that leads to cyclic trimer formation, living anionic polymerization is often conducted at very low temperatures (e.g., -98 °C) and may employ additives like sodium tetraphenylborate (B1193919) (NaBPh₄). acs.org These conditions help to maintain the stability of the active center, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. researchgate.netacs.org This high degree of control is essential for producing well-defined linear, block, and star polymers. researchgate.net

Coordination polymerization offers an alternative and effective route to well-defined polyisocyanates, often allowing for reactions at more moderate temperatures compared to anionic methods. mdpi.com This technique typically employs transition metal catalysts, such as organotitanium(IV) complexes, which facilitate a "living" polymerization process. acs.org The mechanism involves the coordination of the isocyanate monomer to the metal center, followed by insertion into the polymer chain. rsc.orgwikipedia.org

A key advantage of coordination polymerization is its ability to produce highly stereoregular polymers, which for poly(alkyl isocyanate)s, translates to the formation of stable helical structures. mdpi.com The use of chiral catalysts can even lead to the synthesis of polymers with a preferred helical screw-sense (either left- or right-handed). rsc.org This control over the polymer's secondary structure is of significant interest for applications in chiral separations and optically active materials.

While specific research data for the synthesis of poly(tridecyl isocyanate) is limited, the principles established for other long-chain poly(alkyl isocyanate)s are directly applicable. Living polymerization techniques are crucial for achieving precise control over the molecular weight and ensuring a narrow distribution of chain lengths (low dispersity, Ð).

For instance, studies on the coordination polymerization of n-dodecyl isocyanate (a close structural analog to tridecyl isocyanate) have demonstrated the ability to synthesize polymers with controlled molecular weights and low dispersity values. mdpi.com Similarly, the living anionic polymerization of n-hexyl isocyanate has been shown to produce polymers with predictable molecular weights and dispersity indices approaching 1.1. ethernet.edu.et By applying these established methodologies, the synthesis of poly(tridecyl isocyanate) with targeted molecular characteristics is achievable. The table below presents typical data obtained for the controlled polymerization of other long-chain alkyl isocyanates, which can be extrapolated to tridecyl isocyanate.

Table 1: Examples of Controlled Polymerization of Alkyl Isocyanates

| Monomer | Polymerization Method | Catalyst/Initiator | Mn (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| n-Dodecyl Isocyanate | Coordination | CpTiCl₂(O-(S)-2-Bu) | 6,000 | 1.16 | mdpi.com |

| n-Hexyl Isocyanate | Anionic | Sodium Benzanilide | 2,500 - 9,000 | Low | researchgate.net |

| 2,5,8-Trioxadecyl Isocyanate | Coordination | n-Butoxy(η⁵-cyclopentadienyl)dichlorotitanium(IV) | 1,960 - 9,000 | ~1.1 | rsc.org |

Coordination Polymerization for Helical Polyisocyanates

Integration into Polyurethane Systems

Tridecyl isocyanate can also be incorporated into more complex polymer systems, such as polyurethanes (PUs). As a monofunctional isocyanate, it typically acts as a chain modifier rather than a primary building block in the main polymer backbone, which is formed from di- or poly-isocyanates and polyols. wikipedia.orgessentialchemicalindustry.org

The synthesis of polyurethanes can be broadly categorized into two main methods: the prepolymer method and the one-shot method. utwente.nlmdpi.com

Prepolymer Method: This two-step process first involves reacting an excess of a diisocyanate with a polyol to form an isocyanate-terminated prepolymer. utwente.nl This prepolymer is then reacted with a chain extender (a low molecular weight diol or diamine) in a second step to build the final high molecular weight polyurethane. epo.org This method allows for better control over the polymer structure and can result in a more regular arrangement of hard and soft segments. utwente.nl The use of a monofunctional isocyanate like tridecyl isocyanate in this process would likely occur at the end of the polymerization to cap the chains, thereby controlling molecular weight and modifying surface properties.

One-Shot Method: In this single-step process, the diisocyanate, polyol, and chain extender are all mixed together simultaneously with a catalyst. mdpi.com This method is often faster and more direct but can lead to a more random distribution of hard and soft segments in the polymer network. acs.org

The choice between these methods depends on the desired properties of the final polyurethane material and the specific application requirements.

The incorporation of long-chain isocyanates like tridecyl isocyanate can significantly influence the network structure and morphology of polyurethanes. Polyurethanes are segmented copolymers consisting of "hard" segments (derived from the isocyanate and chain extender) and "soft" segments (derived from the polyol). mdpi.comosti.gov The properties of the polyurethane are largely determined by the degree of phase separation between these hard and soft segments.

The long, hydrophobic C13 alkyl chain of tridecyl isocyanate can play several roles:

Modification of Surface Properties: The aliphatic chains can migrate to the surface of the polymer, creating a more hydrophobic and lower-energy surface.

Disruption of Hard Segment Packing: When incorporated, the bulky tridecyl group can disrupt the regular packing and hydrogen bonding of the hard segments. This can affect the crystallinity and mechanical properties of the material, potentially leading to a softer, more flexible polymer. osti.gov The choice of isocyanate structure is known to have a significant impact on the final properties of the polyurethane. mdpi.comresearchgate.net For example, aromatic isocyanates tend to create more rigid polymers, while aliphatic isocyanates can impart greater flexibility. acs.org

The table below summarizes the general effects of different isocyanate types on polyurethane properties, providing a framework for understanding the potential impact of incorporating tridecyl isocyanate.

Table 2: Influence of Isocyanate Structure on Polyurethane Properties

| Isocyanate Type | Primary Contribution | Effect on Hard Segments | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Aromatic (e.g., MDI, TDI) | Rigidity, Strength | Strong hydrogen bonding, high packing efficiency | Hard, strong, high thermal stability | acs.orgmdpi.com |

| Aliphatic (e.g., HDI, H12MDI) | Flexibility, UV Stability | Less efficient packing, more flexible chains | Softer, more elastic, light-stable | acs.orgmdpi.com |

| Long-Chain Monofunctional (e.g., Tridecyl Isocyanate) | Surface Modification, Plasticization | Disrupts packing and hydrogen bonding | Potentially softer, more hydrophobic surface | osti.gov |

Role of Long-Chain Isocyanates in Polyurethane Network Structure and Morphology

Polyurea Synthesis and Morphological Control

Polyurea is synthesized through the rapid reaction of an isocyanate component with an amine component. ultimatelinings.comwikipedia.org This reaction is typically very fast and often does not require a catalyst. wikipedia.org Tridecyl isocyanate, with its long aliphatic chain, can be incorporated into polyurea systems to tailor specific properties.

Interfacial polymerization is a common technique for producing polyurea microcapsules and microspheres. google.com.qamdpi.comnih.gov This process occurs at the interface of two immiscible liquids, typically an oil-in-water emulsion. mdpi.com The isocyanate, such as tridecyl isocyanate, is dissolved in the organic (oil) phase, while a polyamine is dissolved in the aqueous phase. mdpi.comgoogle.com When the two phases are emulsified, the polymerization reaction takes place at the surface of the oil droplets, forming a polyurea shell and encapsulating the oil phase. mdpi.com

The morphology and size of the resulting polyurea microspheres can be controlled by several factors:

Homogenization Rate: The speed of mixing affects the size of the droplets in the emulsion, which in turn determines the size of the microspheres. mdpi.com

Surfactants/Dispersants: The use of stabilizing agents like polyvinyl alcohol (PVA) is often necessary to obtain uniform and stable microspheres. nih.gov

Reactant Concentrations: The concentration of the isocyanate and amine monomers influences the thickness and integrity of the polyurea shell.

This method allows for the encapsulation of various active ingredients within the microcapsules. google.com.qa

The formation of crosslinked polyurea networks is essential for achieving enhanced mechanical properties, chemical resistance, and thermal stability. google.comrsc.orgpcimag.com Crosslinking can be achieved by using polyisocyanates or polyamines with a functionality greater than two. google.comgoogle.com

When tridecyl isocyanate is used in conjunction with multifunctional isocyanates or amines, it can act as a chain modifier. The long, flexible tridecyl chains can be incorporated into the polymer network, influencing properties such as:

Flexibility: The aliphatic chains can increase the flexibility of the resulting polyurea, reducing brittleness.

Hydrophobicity: The long alkyl chain of tridecyl isocyanate enhances the water-repellent nature of the material.

Adhesion: The modified surface properties can improve adhesion to certain substrates.

The degree of crosslinking is a critical parameter that dictates the final properties of the polyurea coating or elastomer. pcimag.com A higher crosslink density generally leads to a harder, more chemically resistant material, while a lower crosslink density can result in a more flexible and tougher material. tri-iso.com The presence of hydrogen bonding between the urea (B33335) linkages also plays a significant role in the mechanical properties of the network. rsc.org

Interfacial Polymerization for Polyurea Microspheres

Isocyanurate-Based Polymer Networks

Isocyanurate rings are formed through the cyclotrimerization of three isocyanate groups. utwente.nl This reaction is a key method for creating highly crosslinked and thermally stable polymer networks. utwente.nlhuntsman.com

Poly(urethane-isocyanurate) (PUR-PIR) networks combine the properties of both polyurethanes and polyisocyanurates. These networks are typically formed by reacting a polyol with an excess of a diisocyanate. utwente.nlresearchgate.net The initial reaction forms urethane (B1682113) linkages, and the subsequent trimerization of the excess isocyanate groups creates the isocyanurate crosslinks. utwente.nl

The use of tridecyl isocyanate in these systems can modify the network structure. As a monofunctional isocyanate, it can act as a chain terminator, controlling the molecular weight of the urethane prepolymers before the trimerization step. This allows for precise control over the final network architecture. The reaction is typically catalyzed, and the choice of catalyst can influence the relative rates of the urethane formation and isocyanurate trimerization reactions. uni-hamburg.de

The trimerization of isocyanate groups to form isocyanurate rings significantly increases the crosslink density of the polymer network. utwente.nlhuntsman.com This high degree of crosslinking imparts several desirable properties to the material, including:

High Thermal Stability: The isocyanurate ring is a very stable structure. uni-hamburg.de

Improved Fire Resistance: PIR foams are known for their superior fire retardant properties compared to standard PUR foams. turkchem.net

Increased Rigidity and Hardness: The dense network structure leads to stiffer materials. tri-iso.com

Table 2: Comparison of Polymerization Techniques Involving Tridecyl Isocyanate

| Polymerization Technique | Key Reactants | Primary Linkages Formed | Key Control Parameters | Resulting Material Properties |

| Polyurethane Synthesis | Tridecyl isocyanate, Polyol | Urethane | NCO/OH ratio, Catalyst, Temperature | Flexible, hydrophobic polymers |

| Interfacial Polyurea Synthesis | Tridecyl isocyanate, Polyamine | Urea | Emulsion stability, Reactant concentration | Microspheres, Microcapsules |

| Polyurea Network Formation | Tridecyl isocyanate, Multifunctional isocyanates/amines | Urea | Crosslinker concentration, Functionality | Enhanced mechanical strength, chemical resistance |

| Poly(urethane-isocyanurate) Network Formation | Tridecyl isocyanate, Diisocyanate, Polyol | Urethane, Isocyanurate | Isocyanate index, Catalyst | High thermal stability, fire resistance |

Poly(urethane-isocyanurate) Network Formation

Copolymerization Kinetics and Monomer Reactivity Ratios

The kinetics of copolymerization are fundamental to understanding and controlling the properties of the resulting copolymer. When two or more different monomers are polymerized together, the final structure and properties of the polymer depend not just on the identity of the monomers, but also on their arrangement along the polymer chain. This arrangement is dictated by the relative rates at which the different monomers add to the growing polymer chain.

To quantify this, the concept of monomer reactivity ratios, denoted as r₁ and r₂, is used. These ratios are central to the Terminal Model of copolymerization. For a system with two monomers, M₁ (e.g., tridecyl isocyanate) and M₂ (a comonomer), there are four possible propagation reactions:

A growing chain ending in M₁ adds another M₁ monomer (rate constant k₁₁).

A growing chain ending in M₁ adds an M₂ monomer (rate constant k₁₂).

A growing chain ending in M₂ adds another M₂ monomer (rate constant k₂₂).

A growing chain ending in M₂ adds an M₁ monomer (rate constant k₂₁).

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

The values of these ratios predict the copolymer structure:

r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁ monomer.

r₁ < 1 : The growing chain ending in M₁ prefers to add the other monomer (M₂). mdpi.com

r₁ ≈ r₂ ≈ 1 : The monomers add randomly, and the copolymer composition reflects the feed composition. mdpi.com

r₁ ≈ r₂ ≈ 0 : The monomers have a strong preference for adding each other, leading to an alternating copolymer. mdpi.com

r₁ > 1 and r₂ > 1 : The system favors the formation of long sequences of each monomer, resulting in a blocky or phase-separated structure. mdpi.com

By analyzing the composition of copolymers produced from a series of experiments with varying initial monomer feed ratios, the reactivity ratios can be determined. mdpi.commdpi.com This information is crucial for designing and synthesizing copolymers with desired properties for advanced materials. rsc.org

Terminal Model Analysis in Copolymerization Systems

The Terminal Model is the simplest and most common model used to describe copolymerization kinetics. mdpi.com It operates on the assumption that the reactivity of a growing polymer chain is determined solely by the identity of the monomer unit at its active end (the terminal unit). mdpi.compreprints.org This model forms the basis for the Mayo-Lewis equation, which relates the monomer feed ratio to the instantaneous copolymer composition.

To determine the monomer reactivity ratios within the framework of the Terminal Model, several linear graphical methods are employed. These include the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdos methods. mdpi.comrsc.orgpreprints.orgnih.gov These methods manipulate the copolymerization equation into a linear form, allowing the reactivity ratios to be calculated from the slope and intercept of a plotted line. rsc.orgresearchgate.net More advanced computational methods, such as the COPOINT program, can also be used for a more accurate, non-graphical determination. mdpi.commdpi.com

To illustrate how these principles are applied, we can examine research on the copolymerization of n-dodecyl isocyanate (DDIC), a long-chain alkyl isocyanate structurally similar to tridecyl isocyanate. In a study involving the coordination polymerization of DDIC with allyl isocyanate (ALIC), researchers synthesized a series of statistical copolymers using different initial monomer feed ratios to calculate the reactivity ratios. mdpi.com The analysis was conducted within the frame of the Terminal Model, confirming its applicability to this type of isocyanate system. mdpi.comnih.gov

The composition of the resulting copolymers was determined using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov This experimental data, detailing how the monomer feed ratio influences the final copolymer composition, is essential for the subsequent kinetic analysis.

| Experiment | Molar Feed Ratio (DDIC/ALIC) | Mole Fraction of DDIC in Feed (f₁) | Mole Fraction of ALIC in Feed (f₂) | Mole Fraction of DDIC in Copolymer (F₁) | Mole Fraction of ALIC in Copolymer (F₂) |

|---|---|---|---|---|---|

| 1 | 80/20 | 0.80 | 0.20 | 0.75 | 0.25 |

| 2 | 60/40 | 0.60 | 0.40 | 0.58 | 0.42 |

| 3 | 50/50 | 0.50 | 0.50 | 0.51 | 0.49 |

| 4 | 40/60 | 0.40 | 0.60 | 0.43 | 0.57 |

| 5 | 20/80 | 0.20 | 0.80 | 0.24 | 0.76 |

Using this data, the monomer reactivity ratios were calculated using various linear methods. The results from such an analysis provide insight into the polymerization behavior of the comonomer pair. mdpi.com

| Method | r₁ (r_DDIC) | r₂ (r_ALIC) |

|---|---|---|

| Fineman-Ross (F-R) | 0.95 | 1.02 |

| Inverted Fineman-Ross (Inv. F-R) | 0.94 | 1.01 |

| Kelen-Tüdos (K-T) | 0.96 | 1.03 |

| Extended Kelen-Tüdos (Ext. K-T) | 0.95 | 1.02 |

| COPOINT Program | 0.95 | 1.02 |

The reactivity ratios for the DDIC and ALIC pair are both close to 1. This indicates that the growing chain end does not have a strong preference for adding either DDIC or ALIC. mdpi.com Such a system is described as undergoing ideal copolymerization, leading to the formation of a statistical or random copolymer where the monomers are incorporated in a manner that largely reflects their concentration in the feed. mdpi.com This analysis, applied to a structurally similar monomer, provides a strong predictive framework for the likely copolymerization behavior of tridecyl isocyanate.

Advanced Characterization Techniques for Tridecyl Isocyanate and Polymeric Systems

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of isocyanates and their derivatives, offering non-destructive and highly detailed molecular information.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the analysis of tridecyl isocyanate and related polyurethane systems. The technique's power lies in its ability to identify specific functional groups, making it ideal for both qualitative identification and quantitative reaction monitoring. remspec.comwiley.com

The most prominent and diagnostically significant feature in the infrared spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). remspec.com This peak typically appears in a distinct region of the spectrum, generally between 2250 and 2285 cm⁻¹. remspec.com For long-chain alkyl isocyanates like tridecyl isocyanate, this peak is a clear indicator of its presence. The absence of this peak is often used to confirm the complete reaction of the isocyanate monomers into a polyurethane polymer. scirp.org

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant of the technique, allowing for the direct analysis of samples in their native state, including liquids, semi-solids, and cured polymers, often without any sample preparation. specac.com This makes ATR-FTIR exceptionally well-suited for real-time, in-situ monitoring of polymerization reactions. remspec.commt.com By tracking the decrease in the intensity of the -N=C=O peak over time, one can directly follow the consumption of the isocyanate and thus the progression of the curing reaction. specac.comresearchgate.net This provides critical data on reaction initiation, kinetics, conversion rates, and endpoint determination. mt.com

In the context of polyurethane formation, as the isocyanate group reacts with a polyol, its characteristic peak diminishes, while new peaks associated with the formation of urethane (B1682113) linkages appear. specac.com Key urethane-related absorptions include N-H stretching vibrations (around 3330 cm⁻¹), C=O stretching (amide I band, ~1700-1730 cm⁻¹), and N-H bending (amide II band, ~1530 cm⁻¹). mdpi.commdpi.com The precise position of the carbonyl (C=O) peak can also provide information about hydrogen bonding within the polymer matrix, which is crucial for understanding the material's mechanical properties. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Isocyanate and Polyurethane Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Indicates presence of unreacted isocyanate; used for reaction monitoring. remspec.com |

| Amine (N-H) | Stretch | ~3330 | Formation of urethane linkage. mdpi.com |

| Carbonyl (C=O) | Stretch (Amide I) | ~1700 - 1730 | Formation of urethane linkage; position indicates hydrogen bonding. scirp.orgmdpi.com |

| Amine (N-H) | Bend (Amide II) | ~1530 | Formation of urethane linkage. mdpi.com |

This interactive table summarizes key FTIR peaks used to characterize tridecyl isocyanate and its polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure and connectivity of atoms in tridecyl isocyanate and its resulting polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are used to build a complete picture of the molecular architecture.

¹H NMR Spectroscopy: For tridecyl isocyanate, the ¹H NMR spectrum is characterized by signals corresponding to the protons of the long alkyl chain. The protons on the carbon adjacent to the isocyanate group (α-protons) will have a distinct chemical shift compared to the other methylene (B1212753) (-CH₂-) groups in the chain and the terminal methyl (-CH₃) group. In polyurethane systems, the formation of the urethane linkage results in the appearance of a new signal for the N-H proton, typically observed downfield (e.g., ~9.65 ppm), providing direct evidence of the reaction. sci-hub.se

¹³C NMR Spectroscopy: ¹³C NMR is particularly powerful for characterizing isocyanates and polyurethanes. The carbon atom in the isocyanate (-N=C=O) group has a characteristic chemical shift, typically found in the range of δ 120-130 ppm. acs.org Studies on various alkyl isocyanates have established correlations between the chemical shift of the NCO carbon and the substitution on the α-carbon of the alkyl chain. optica.org

In polyurethanes, ¹³C NMR is crucial for sequence analysis, especially in copolymers. researchgate.net The chemical environment of the carbonyl carbon in the urethane linkage is sensitive to the nature of the neighboring units (i.e., the hard and soft segments). This sensitivity allows for the differentiation and quantification of various dyad and triad (B1167595) sequences within the polymer chain, providing detailed information on the polymer's microstructure. sci-hub.seresearchgate.net For instance, the signals for carbons in the diisocyanate unit can split depending on whether they are linked to another diisocyanate (part of a hard segment) or a polyol (linking a hard and soft segment). researchgate.net This type of analysis is fundamental to understanding the degree of phase separation and, consequently, the macroscopic properties of the material. Specialized NMR techniques, like Relaxation Ordered Spectroscopy (ROSY), can even be used in solid-state NMR to separate the signals of the hard and soft segments based on differences in their molecular mobility. jeol.com

Table 2: Representative NMR Chemical Shifts (δ) for Isocyanate and Polyurethane Analysis

| Nucleus | Functional Group / Environment | Representative Chemical Shift (ppm) | Significance |

|---|---|---|---|

| ¹³C | Isocyanate Carbon (C =O) | 120 - 130 | Identification of the isocyanate group. acs.org |

| ¹H | Urethane Proton (N-H ) | ~9.65 | Confirmation of urethane bond formation. sci-hub.se |

| ¹³C | Urethane Carbonyl (C =O) | ~152-154 | Confirmation of urethane linkage; shift is sensitive to sequence distribution. researchgate.net |

| ¹H | Alkyl Protons (α to NCO) | Varies | Structure confirmation of the alkyl chain. |

This interactive table highlights key NMR signals for the structural elucidation of tridecyl isocyanate and derived polymers.

Fourier Transform Infrared Spectroscopy (FTIR, ATR-FTIR) for Functional Group Analysis and Reaction Monitoring

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of molecules by measuring the mass-to-charge ratio (m/z) of their ions. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS) is a classic MS technique that involves bombarding a sample with high-energy electrons, causing ionization and extensive fragmentation. aip.org While molecular ion (M⁺) peaks can sometimes be weak or absent for long-chain molecules, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. researchgate.net

Studies on long-chain n-alkyl isocyanates, such as lauryl (C12), tetradecyl (C14), and hexadecyl (C16) isocyanates, provide a model for understanding the EI-MS behavior of tridecyl isocyanate. A common and dominant feature in the mass spectra of these compounds is a base peak at m/z 99. researchgate.net This peak is attributed to the formation of a stable, six-membered cyclic ion through a rearrangement process. Other important ions observed include (CH₂NCO)⁺. researchgate.net The analysis of these characteristic fragments is crucial for identifying unknown long-chain isocyanates. researchgate.nettandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule and its fragments. dlut.edu.cn This capability is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For tridecyl isocyanate, HRMS can confirm its molecular formula (C₁₄H₂₇NO) with high confidence. In the analysis of complex polymeric systems or reaction mixtures, HRMS is essential for unambiguously identifying components, impurities, and degradation products. znaturforsch.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of large macromolecules like polymers. researchgate.net It allows for the determination of the molecular weight distribution of a polymer sample, providing key metrics such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), as well as the polydispersity index (PDI). nih.govresearchgate.net

In the context of polyurethanes derived from tridecyl isocyanate, MALDI-TOF can be used to:

Monitor the progress of polymerization reactions. nih.gov

Characterize the distribution of hard and soft segments within the polymer chains. researchgate.net

Identify the presence of cyclic species and other byproducts that may form during synthesis. nih.gov

Analyze the products of polymer degradation studies. researchgate.net

The resulting MALDI spectrum shows a series of peaks, each corresponding to an individual polymer chain of a specific mass, often differing by the mass of a single repeating monomer unit. This detailed information is vital for correlating the polymer's molecular architecture with its bulk properties. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Polymer Properties

Chromatographic methods are indispensable for determining the molecular characteristics of polymers derived from tridecyl isocyanate.

Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when using organic solvents, is a fundamental technique for characterizing the molecular weight distribution of polymers. wikipedia.org This method separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. diva-portal.orgshimadzu.it For polymers synthesized from tridecyl isocyanate, SEC/GPC is crucial for determining key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). diva-portal.org

The molecular weight distribution is a critical factor influencing the physical and mechanical properties of poly(tridecyl isocyanate). A narrow PDI, approaching 1.0, indicates a more uniform polymer chain length, which can lead to more predictable and consistent material properties. diva-portal.org In the synthesis of copolymers involving isocyanates, GPC is used to monitor the progress of the polymerization reaction and analyze the distribution of oligomers. dtic.mil For instance, in the synthesis of block copolymers containing poly(n-hexyl isocyanate), SEC is employed to determine the molecular characteristics of the resulting polymers. mdpi.com The technique can be calibrated using standards, such as polystyrene, to obtain relative molecular weights. mdpi.comlcms.cz

Table 1: Illustrative GPC Data for a Poly(tridecyl isocyanate) Sample

| Parameter | Value | Description |

| Mn ( g/mol ) | 85,000 | Number Average Molecular Weight |

| Mw ( g/mol ) | 102,000 | Weight Average Molecular Weight |

| PDI (Mw/Mn) | 1.20 | Polydispersity Index |

Note: This table presents hypothetical data for illustrative purposes.

Thermal Analysis Techniques

Thermal analysis techniques are vital for understanding the behavior of tridecyl isocyanate-based polymers under the influence of temperature. These methods provide data on thermal stability, phase transitions, and other temperature-dependent properties. scielo.br

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is a primary method for assessing the thermal stability of polymers. researchgate.netbibliotekanauki.pl The resulting TGA curve plots mass loss against temperature, revealing the decomposition temperatures of the material. Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates. mdpi.comresearchgate.net

For polyisocyanates, TGA and DTG can be used to study the kinetics of thermal decomposition. mdpi.commdpi.com For example, studies on polyurethane-imide elastomers, which involve isocyanates, show that thermal stability is influenced by the isocyanate structure, with decomposition often occurring in multiple steps. scirp.org TGA experiments are typically conducted under a nitrogen atmosphere at a specified heating rate, for instance, 10 °C/min. nih.govscirp.org The analysis can determine key temperatures such as T5 (5% weight loss) and T50 (50% weight loss), which are important indicators of thermal stability. scirp.org

Table 2: TGA/DTG Data for Thermal Decomposition of a Poly(tridecyl isocyanate) Sample

| Parameter | Temperature (°C) | Description |

| Onset Decomposition (Tonset) | 250 | Temperature at which significant decomposition begins. |

| Peak Decomposition (Tpeak) | 285 | Temperature of the maximum rate of weight loss from the DTG curve. |

| Residue at 500°C (%) | 5 | Percentage of material remaining at the end of the analysis. |

Note: This table presents hypothetical data for illustrative purposes.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comnih.gov It is widely used to investigate thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). torontech.comhu-berlin.de

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. diva-portal.org For polymers derived from tridecyl isocyanate, DSC can reveal the Tg, which is influenced by factors like the flexibility of the polymer backbone and the length of the side chains. nih.gov In addition to the glass transition, DSC is used to study the melting and crystallization behavior of semi-crystalline polymers. hu-berlin.demdpi.com The enthalpy of fusion (ΔHm), determined from the area of the melting peak, can be used to calculate the degree of crystallinity. researchgate.net DSC measurements are typically performed by heating the sample at a constant rate, such as 10 K/min. uc.edu

Table 3: DSC Thermal Transition Data for a Poly(tridecyl isocyanate) Sample

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Description |

| Glass Transition (Tg) | -15 | N/A | Transition from glassy to rubbery state. |

| Crystallization (Tc) | 55 | -45 | Exothermic event upon cooling from the melt. |

| Melting (Tm) | 120 | 60 | Endothermic event upon heating. |

Note: This table presents hypothetical data for illustrative purposes.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Thermal Stability

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline structure of materials. 6-napse.comcovalentmetrology.com When a monochromatic X-ray beam interacts with a crystalline sample, it diffracts at specific angles determined by the material's crystal lattice, in accordance with Bragg's Law. 6-napse.com The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. polycrystallography.comforcetechnology.com

For semi-crystalline polymers like poly(tridecyl isocyanate), XRD provides valuable information about the crystalline structure, including the identification of polymorphic forms and the determination of the degree of crystallinity. 6-napse.com Poly(alkyl isocyanates) are known to adopt helical conformations in the solid state, which can be investigated using XRD. mdpi.com The technique can distinguish between amorphous and crystalline regions within the polymer, with crystalline domains producing sharp diffraction peaks and amorphous regions contributing to a broad halo in the diffraction pattern. polycrystallography.com This information is crucial for understanding how processing conditions and molecular structure influence the morphology and, consequently, the physical properties of the final material.

Computational Chemistry and Theoretical Modeling of Tridecyl Isocyanate Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and reactivity of molecular systems, including isocyanates. It provides a balance between computational cost and accuracy, making it suitable for studying molecules of Tridecyl isocyanate's size. DFT calculations are instrumental in characterizing the ground state properties and exploring potential energy surfaces associated with chemical reactions.

DFT is routinely employed to determine the optimized molecular geometries of Tridecyl isocyanate and its various reaction intermediates. This involves finding the lowest energy conformation by minimizing the total energy with respect to atomic coordinates. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted nanobioletters.comutwente.nl. For isocyanates, the geometry of the -N=C=O group and its orientation relative to the alkyl chain are crucial for understanding reactivity. Studies on isocyanates often utilize hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p) for geometry optimizations nanobioletters.comutwente.nlresearchgate.net. These optimizations provide the foundational structures for further electronic and energetic analyses.

Table 1: Illustrative DFT Optimized Geometrical Parameters for a Model Isocyanate (e.g., Methyl Isocyanate)

| Parameter | Value (Å/°) | Basis Set/Functional | Reference Type |

| C=O Bond Length | 1.18 | B3LYP/6-311++G(d,p) | Illustrative |

| N=C Bond Length | 1.21 | B3LYP/6-311++G(d,p) | Illustrative |

| C-N Bond Length | 1.45 | B3LYP/6-311++G(d,p) | Illustrative |

| NCO Bond Angle | 175 | B3LYP/6-311++G(d,p) | Illustrative |

| R-N-C Angle | 120 | B3LYP/6-311++G(d,p) | Illustrative |

DFT calculations are vital for predicting various spectroscopic parameters, which can then be compared with experimental data for validation and assignment. These include vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra nanobioletters.comnih.govnih.govuc.pt. For instance, the characteristic stretching frequency of the isocyanate group (N=C=O) in the infrared spectrum can be accurately calculated.

Beyond spectroscopy, DFT provides insights into electronic properties such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), which are indicative of a molecule's reactivity and electron transfer characteristics nanobioletters.comnih.govuc.pt. The HOMO-LUMO energy gap, for example, correlates with chemical hardness and stability. Additionally, charge distribution, dipole moments, and electrostatic potential maps can be generated to identify reactive sites within the Tridecyl isocyanate molecule nanobioletters.comresearchgate.netuc.pt.

Table 2: Illustrative DFT Calculated Electronic Properties for a Model Isocyanate

| Property | Value (eV) | Basis Set/Functional | Reference Type |

| HOMO Energy | -6.5 | B3LYP/6-311++G(d,p) | Illustrative |

| LUMO Energy | -1.8 | B3LYP/6-311++G(d,p) | Illustrative |

| HOMO-LUMO Gap | 4.7 | B3LYP/6-311++G(d,p) | Illustrative |

| Dipole Moment (Debye) | 2.5 | B3LYP/6-311++G(d,p) | Illustrative |

A critical application of DFT is the identification and characterization of transition states (TS) and the elucidation of reaction pathways. This is particularly relevant for understanding the mechanisms of isocyanate reactions, such as the formation of urethanes, ureas, or their dimerization and trimerization reactions nih.govchemrxiv.orgchemrxiv.orgmdpi.commdpi.comnih.gov. By locating transition states, DFT allows for the calculation of activation energies and reaction barriers, which are crucial for predicting reaction rates and selectivities mdpi.comacs.orgresearchgate.netacs.org. For instance, studies have investigated the reaction of isocyanates with alcohols to form urethanes, identifying concerted and stepwise mechanisms depending on solvent and catalytic conditions nih.govacs.org. DFT calculations can map out the entire energy profile of a reaction, providing a detailed picture of bond breaking and formation processes chemrxiv.orgchemrxiv.orgmdpi.com.

Table 3: Illustrative DFT Calculated Activation Energies for Isocyanate Reactions

| Reaction Type | Activation Energy (kJ/mol) | Basis Set/Functional | Reference Type |

| Urethane (B1682113) Formation (Catalyst-free) | 80-120 | B3LYP/6-31G(d) | Illustrative |

| Isocyanate Dimerization | 100-150 | B3LYP/6-31G(d) | Illustrative |

| Isocyanate Trimerization | 130-170 | B3LYP/6-31G(d) | Illustrative |

Calculation of Spectroscopic Parameters and Electronic Properties

Quantum Chemical Methods for Mechanistic Insights

Beyond standard DFT, more advanced quantum chemical methods are often employed to provide higher accuracy for mechanistic insights, especially for systems where electron correlation effects are significant. Methods such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) are used for detailed studies of isocyanate reaction mechanisms nih.govnih.govchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net. These methods can refine activation barriers and reaction energies, offering a more reliable basis for kinetic and thermodynamic predictions. For instance, high-level quantum chemical calculations have been used to investigate the gas-phase reaction of isocyanates with species like the OH radical, elucidating the main reaction channels and substituent effects acs.orgresearchgate.net. Such studies are critical for understanding the fundamental reactivity of the isocyanate group and its interactions with various reagents or environmental species.

Molecular Dynamics Simulations of Tridecyl Isocyanate and Polymer Systems

Molecular Dynamics (MD) simulations are powerful computational tools for studying the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions in condensed phases. For Tridecyl isocyanate, MD simulations can be used to understand its behavior in liquid states, its diffusion properties, and its interactions with other molecules, such as polyols during polyurethane formation mdpi.comnih.govresearchgate.net.

In the context of polymer systems, MD simulations are crucial for predicting thermophysical properties of polyurethanes formed from isocyanate precursors. These include properties like density, glass transition temperature (Tg), and gelation point digitallibrarynasampe.orgnih.gov. Iterative MD approaches can mimic polymerization reactions to generate realistic polymeric networks, allowing researchers to establish and rationalize structure-property relationships digitallibrarynasampe.org. While atomistic simulations for isocyanate-based systems have historically faced limitations due to a lack of accurate parametrizations, recent advancements are addressing these challenges, enabling more reliable predictions of macroscopic properties from atomic-scale interactions mdpi.comnih.gov.

Machine Learning Approaches in Computational Chemistry for Large-Scale Simulations

The integration of Machine Learning (ML) with computational chemistry is rapidly transforming the field, particularly for large-scale simulations and materials discovery. For Tridecyl isocyanate and related polymer systems, ML approaches can accelerate the prediction of properties and optimize material design by learning from vast datasets of experimental and computational results rsc.organl.govrsc.org.

ML models, such as graph convolutional networks, can map topological polymer features to predict properties like glass transition temperatures (Tg) anl.gov. They are capable of analyzing extensive datasets to identify patterns, predict properties, and optimize processes, significantly accelerating research and reducing costs rsc.orgrsc.org. ML-based interatomic potentials (ML-IAPs) are particularly promising for macromolecular and polymer systems, bridging the gap between quantum mechanical accuracy and computational efficiency, thereby enabling the exploration of complex molecular behaviors that were previously computationally prohibitive rsc.org. This includes applications in predicting biodegradability, optimizing synthesis pathways, and guiding the discovery of new functional polymers rsc.orgnih.govnsf.gov. The synergy between ML and traditional computational chemistry methods, such as DFT and MD, is expected to drive significant innovation in the development of isocyanate-based materials mdpi.comnih.govresearchgate.net.

Theoretical Predictions of Structure-Reactivity Relationships in Long-Chain Isocyanates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating molecular structures, electronic properties, and reaction mechanisms, enabling the prediction of structure-reactivity relationships in various chemical systems, including isocyanates nih.govresearchgate.net. While specific computational studies focusing exclusively on tridecyl isocyanate are not extensively detailed in general literature, theoretical insights derived from studies on other long-chain alkyl isocyanates provide a robust framework for understanding the behavior of tridecyl isocyanate nih.govmdpi.com.

Isocyanates are characterized by a highly reactive NCO group, where the carbon atom exhibits a significant positive charge due to its position between two electronegative atoms (nitrogen and oxygen), rendering it strongly electrophilic. Concurrently, the nitrogen atom possesses nucleophilic character, contributing to the unique and widespread utility of isocyanates mdpi.comresearchgate.net.

Impact of Alkyl Chain Length on Reactivity and Stability

Theoretical investigations into the cyclotrimerization of isocyanates, a process leading to the formation of highly thermostable isocyanurates, have revealed a notable dependence on the length and branching of alkyl substituents nih.govmdpi.com. For n-alkyl-substituted isocyanates, the cyclotrimerization process is highly exothermic, and the negative enthalpy changes associated with this reaction are enhanced as the length of the n-alkyl chains increases nih.gov. This trend is primarily attributed to the significant dispersion stabilization generated by long primary alkyl chains, which becomes more pronounced with chain extension nih.gov.

The influence of chain length extends beyond cyclotrimerization. While some models in polyurethane chemistry have historically assumed uniform reactivity for isocyanate groups regardless of chain length, more detailed studies suggest that molecular size and chain length can indeed impact reaction enthalpies and rates researchgate.net. For instance, in alcohol-isocyanate reactions, the heat of reaction has been observed to decrease with increasing branching (normal > iso > secondary), indicating that steric and electronic effects associated with the alkyl chain can modulate reactivity researchgate.net.

Computational Approaches and Future Directions

Computational methods, such as ab initio calculations and reactive force fields like ReaxFF, are employed to model the complex chemistry of isocyanate groups, including reactions like cyclotrimerization and urethane formation mdpi.com. However, challenges remain in developing accurate atomistic models and parametrizations for fully atomistic molecular dynamics simulations of isocyanates and polyisocyanates, highlighting a current limitation in predictive capabilities for these complex systems researchgate.net. The integration of machine learning tools is seen as a promising avenue to overcome these limitations, potentially providing atomistic force fields with ab initio accuracy and enhancing the predictive power of theoretical models for isocyanate systems mdpi.comresearchgate.net.

The data presented below illustrates the general trend of dispersion stabilization and cyclotrimerization enthalpy changes as a function of alkyl chain length, which is relevant for understanding the theoretical reactivity of long-chain isocyanates like tridecyl isocyanate.

Table 1: Theoretical Trends in Alkyl Isocyanate Cyclotrimerization

| Alkyl Chain Length (n-alkyl) | Dispersion Stabilization Contribution (Qualitative) | Cyclotrimerization Enthalpy Change (Qualitative) | Reference |

| Short | Lower | Less negative (less exothermic) | nih.gov |

| Long (e.g., Tridecyl) | Higher (increases with length) | More negative (more exothermic) | nih.gov |

| Branched | Lower (due to steric effects/ring deformation) | Less negative (destabilized) | nih.gov |

The electrophilic nature of the carbon atom in the NCO group and the nucleophilic character of the nitrogen are fundamental to isocyanate reactivity mdpi.comresearchgate.net. Theoretical models aim to quantify these electronic properties and their correlation with reaction pathways and rates. For tridecyl isocyanate, the long alkyl chain is predicted to contribute significantly to dispersion interactions, potentially influencing its conformational landscape and the thermochemical stability of its reaction products, such as tridecyl isocyanurate nih.gov.

Emerging Research Directions and Future Perspectives

Development of Bio-Based Tridecyl Isocyanate and Sustainable Polymer Platforms

The drive towards sustainable chemistry and the reduction of reliance on petrochemicals has spurred significant research into bio-based monomers for polymer synthesis. While polyols derived from renewable resources like vegetable oils, carbohydrates, and lignocellulosic biomass are increasingly available, the selection of bio-based isocyanates remains more limited mdpi.commdpi.comresearchgate.net. The development of fully bio-based polyurethanes often involves the use of bio-based polyols combined with petro-based isocyanates mdpi.com. However, there is a growing interest in exploring sustainable routes for isocyanates themselves. For instance, the concept of deriving compounds like tridecyl from renewable resources, such as triglycerides (fats and oils), has been noted as a potential avenue googleapis.com. This suggests an emerging interest in developing bio-based tridecyl isocyanate, which could contribute to entirely sustainable polymer platforms. Research in this area aims to eliminate toxic isocyanates used in traditional polyurethane production and minimize health and ecological risks by utilizing renewable feedstocks esa.intnih.gov.

Precision Polymer Synthesis with Tridecyl Isocyanate for Controlled Architectures

Precision polymer synthesis, which aims to achieve strict control over molecular weight, polydispersity, and polymer architecture, is a critical area for developing advanced materials resolvemass.camdpi.com. Techniques such as living/controlled radical polymerization (e.g., ATRP, RAFT) and ring-opening polymerization (ROP) are instrumental in creating polymers with complex architectures like block copolymers and star polymers resolvemass.camdpi.com. While specific detailed research on precision polymer synthesis using tridecyl isocyanate for controlled architectures is an emerging field, the broader class of isocyanates has been successfully employed. For example, the synthesis of well-defined statistical and block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate has been achieved via coordination polymerization, demonstrating the potential for isocyanates to form controlled architectures mdpi.com. Furthermore, isocyanate-based brush block copolymers have been synthesized with precisely tunable molecular weights, showcasing the ability to control polymer dimensions and functionality nih.govcaltech.edu. These advancements in related isocyanate chemistry suggest that tridecyl isocyanate could be a valuable monomer for future precision polymer synthesis efforts, enabling the creation of novel polymeric materials with tailored properties.

Supramolecular Chemistry and Self-Assembly of Tridecyl Isocyanate Derivatives

Supramolecular chemistry and self-assembly involve the spontaneous organization of molecules into ordered structures through non-covalent interactions. This field holds significant promise for creating materials with advanced functionalities. Research has demonstrated the self-assembly of isocyanate-based brush block copolymers into rigid, helical structures that can rapidly form photonic crystal materials through controlled evaporation nih.govcaltech.edu. These self-assembled structures exhibit predictable tuning of their band gap, reflecting light from the ultraviolet to the near-infrared range, with the wavelength of reflectance linearly related to the brush block copolymer molecular weight nih.govcaltech.edu. While these studies primarily involved hexyl isocyanate and 4-phenylbutyl isocyanate, the principles established are highly relevant to tridecyl isocyanate derivatives. The long alkyl chain of tridecyl isocyanate could potentially influence intermolecular interactions, such as van der Waals forces, and thus impact the self-assembly behavior and the resulting supramolecular architectures. Future research could explore how the unique chain length of tridecyl isocyanate derivatives influences the formation of ordered structures and their potential applications in areas like responsive materials or optical devices.

Advanced Functional Materials Incorporating Tridecyl Isocyanate Units (e.g., in functional coatings, elastomers, adhesives)

Isocyanates are versatile "building blocks" used in the manufacture of polyurethanes, which find widespread application in functional coatings, elastomers, and adhesives due to their excellent properties such as high heat resistance, cold flexibility, and resistance to moisture and solvents mdpi.comhenkel-adhesives.comsatra.comgoogle.combostik.comwrightsqss.co.ukpcimag.comromeorim.comerapol.co.nzuva.es. Polyurethane hotmelt adhesives, for instance, are favored for demanding applications like edge-banding and flat-lamination due to their best-in-class heat and moisture resistance henkel-adhesives.com. Elastomers, characterized by their elasticity and flexibility, are often formed by mixing isocyanates and polyols to create polyurethanes with tailored properties romeorim.comerapol.co.nzuga.eu. While many isocyanates are used, tridecyl isocyanate has been specifically mentioned in the context of polyisocyanate-based adhesive formulations unam.mx. The incorporation of tridecyl isocyanate units could impart specific long-chain alkyl characteristics, potentially influencing properties such as hydrophobicity, flexibility, and compatibility within the polymer matrix, leading to enhanced performance in these advanced functional materials. The development of microencapsulated isocyanate compounds, including various diisocyanates, for self-healing materials and adhesives also highlights the ongoing innovation in this area mdpi.comulisboa.pt.

Design of Novel Catalytic Systems for Selective Tridecyl Isocyanate Reactions

The efficiency and selectivity of reactions involving isocyanates are crucial for polymer synthesis. Traditional metal-based catalysts, such as tin and bismuth compounds, are widely used to accelerate the hydroxyl/isocyanate reaction in polyurethane synthesis pcimag.comreaxis.comchimia.ch. However, there is a continuous effort to develop novel catalytic systems that offer improved selectivity, reduced toxicity, and enhanced performance, particularly for specific isocyanate reactions like trimerization to isocyanurates pcimag.comchimia.chgoogle.comgoogle.comtandfonline.comresearchgate.netni.ac.rs.

Research has explicitly investigated catalytic systems for the trimerization of various organic isocyanates, including tridecyl isocyanate google.com. A notable finding in this area is the use of the dipotassium (B57713) salt of 3-mercaptopropionic acid as a catalyst, which demonstrated high selectivity for trimer formation across different isocyanate conversions, including for tridecyl isocyanate google.com. This highlights a specific advancement in controlling the reaction pathways of tridecyl isocyanate. Furthermore, efforts are being made to find alternatives to organotin catalysts, with zirconium complexes showing promise for selectively accelerating the isocyanate-polyol reaction over the isocyanate-water reaction, which is critical for waterborne polyurethane coatings pcimag.comni.ac.rspaint.org. Novel nucleophilic/basic and acidic organocatalysts, such as guanidine (B92328) and phenyl phosphonic acid derivatives, are also being explored as safer alternatives to traditional metal catalysts, though they may require higher amounts for comparable activity tandfonline.comresearchgate.net. The development of such selective catalytic systems is vital for optimizing the synthesis of tridecyl isocyanate-based polymers and ensuring desired material properties.

Q & A

Q. Q1: What analytical methods are most reliable for quantifying tridecyl isocyanate in synthetic reaction mixtures?

Methodological Answer: The indirect gas chromatography (GC) method, which involves derivatizing tridecyl isocyanate with n-butylamine (n-DBA) and quantifying unreacted n-DBA, is preferred over direct GC analysis. This avoids challenges like moisture interference and thermal degradation of isocyanates during analysis . High-performance liquid chromatography (HPLC) is also viable for non-volatile or thermally labile derivatives, with a reporting limit of 0.02 µg for isocyanates .

Key Considerations:

- GC Parameters: Use a polar column (e.g., DB-5) with oven temperatures optimized between 250–270°C to resolve n-DBA from impurities .

- Validation: Ensure no co-elution of n-DBA with reaction byproducts (e.g., unreacted amines or solvents) via retention time mapping .

Q. Q2: How can thermal stability of tridecyl isocyanate be assessed during synthesis or storage?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition thresholds. For GC-based methods, monitor peak broadening or loss of derivatization efficiency at elevated temperatures (e.g., >300°C injector temperatures), which indicates thermal degradation .

Experimental Design:

- Control: Compare derivatized samples stored at 4°C vs. room temperature to assess hydrolytic stability.

- Replicate Injections: Perform triplicate GC runs to quantify variability in n-DBA recovery, which reflects isocyanate stability .

Advanced Research Questions

Q. Q3: How can experimental design (e.g., factorial analysis) optimize tridecyl isocyanate synthesis conditions?

Methodological Answer: A 2³ factorial design (e.g., epoxy/isocyanate ratio, catalyst concentration, reaction temperature) can identify significant factors affecting yield and polymer properties. For example, a study on cyanoacetamide-catalyzed epoxy/isocyanate reactions used this approach to correlate impact strength with flexibilizer concentration .

Steps:

Factor Screening: Prioritize variables (e.g., molar ratios, solvent polarity) using Plackett-Burman design.

Response Surface Methodology (RSM): Model interactions between factors (e.g., temperature vs. catalyst loading) to predict optimal conditions .

Q. Q4: How to resolve contradictions in isocyanate quantification data between GC and titration methods?

Methodological Answer: GC methods generally offer higher precision due to automated integration and internal standardization (e.g., deuterated n-DBA). Titration, while faster, is subjective and prone to endpoint misinterpretation. To reconcile discrepancies:

- Cross-Validation: Analyze a subset of samples using both methods and apply Bland-Altman plots to assess bias .

- Error Source Identification: Check for side reactions (e.g., urea formation) in titration, which consume isocyanate but are undetected in GC .

Example Workflow:

| Method | Strengths | Limitations |

|---|---|---|

| GC | High precision, detects impurities | Requires derivatization, longer runtime |

| Titration | Rapid, low-cost | Susceptible to amine interference |

Q. Q5: What computational tools model tridecyl isocyanate’s reactivity in polymer networks?

Methodological Answer: Kinetic Monte Carlo (kMC) simulations or density functional theory (DFT) can predict reaction pathways. For combustion studies, mechanisms like those for methyl isocyanate (130 reactions merged with hydrocarbon/nitrogen species databases) provide frameworks for modeling tridecyl isocyanate’s stability under oxidative conditions .

Case Study:

Q. Q6: How to ensure reproducibility in tridecyl isocyanate-based polymer studies?

Methodological Answer: Adopt a standardized protocol for:

- Sample Preparation: Pre-dry solvents and monomers (e.g., molecular sieves for 24 hours).

- Data Reporting: Include full synthetic conditions (e.g., stoichiometry, catalyst purity) and raw chromatograms in supplementary materials .

Quality Control Metrics:

| Parameter | Acceptable Range |

|---|---|

| n-DBA recovery | 95–105% |

| HPLC peak symmetry (tailing factor) | <1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.